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Compound of Interest

Compound Name: 4,7-Diazaspiro[2.5]octane

Cat. No.: B1315945

A Comparative Structural Analysis of 4,7-Diazaspiro[2.5]octane and Other Diazaspirocycles
for Drug Development Professionals

This guide provides a detailed comparative structural analysis of 4,7-diazaspiro[2.5]octane
and other relevant diazaspirocycles, aimed at researchers, scientists, and professionals in drug
development. Diazaspirocycles are a significant class of compounds in medicinal chemistry
due to their rigid, three-dimensional structures that offer unique scaffolding opportunities for
novel therapeutics. Understanding their precise structural and conformational properties is
crucial for rational drug design.

Introduction to Diazaspirocycles

Diazaspirocycles are heterocyclic compounds featuring two rings connected by a single
common carbon atom, with at least two nitrogen atoms within the ring systems. Their rigid
frameworks and diverse conformational possibilities make them attractive scaffolds in the
design of drugs targeting a wide range of biological targets. This guide focuses on the
structural nuances of 4,7-diazaspiro[2.5]octane and provides a comparative perspective with
a well-characterized derivative of a diazaspiro[4.5]decane system.

Comparative Structural Data

A direct experimental comparison of the parent 4,7-diazaspiro[2.5]octane with other
diazaspirocycles is not readily available in a single study. Therefore, this guide presents
detailed experimental and computational data for a representative diazaspiro[4.5]decane
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derivative, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, and discusses the structural
features of 4,7-diazaspiro[2.5]octane in a comparative context, drawing from available
literature on its synthesis and related spirocyclic systems.

Table 1: Comparison of Structural Parameters of Diazaspirocycles
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Parameter

1-Methyl-8-phenyl-1,3-
diazaspiro[4.5]decane-2,4-
dione

4,7-Diazaspiro[2.5]octane
(and derivatives)

General Structure

A piperidine ring fused to a
hydantoin moiety via a spiro
carbon.

A piperazine ring fused to a
cyclopropane ring via a spiro
carbon.

Ring Conformation

The cyclohexane ring in the
most stable conformation
(Conformation B) adopts a

chair-like geometry.[1]

The piperazine ring is
expected to adopt a chair or
twisted-boat conformation. The
presence of the spiro-fused
cyclopropane ring can

influence this preference.[1]

Key Bond Lengths (A)

C5-N1: 1.46, C5-C6: 1.54, C5-
C10: 1.54, C8-C7: 1.53, C8-
C9: 1.53 (from DFT)[1]

Not experimentally determined
in available literature.
Synthesis of derivatives like 7-
benzyl-4,7-
diazaspiro[2.5]octane has
been reported, but detailed
crystallographic data is not
provided.[2]

**Key Bond Angles (°) **

N1-C5-C6: 109.5, N1-C5-C10:
109.5, C6-C5-C10: 110.0 (from
DFT)[1]

Not experimentally determined

in available literature.

NMR Data (13C, ppm)

0 23.1 (CHs), 28.5 (C7, Co),
30.1 (Cs, C10), 41.5 (Cs), 61.6
(Cs), 126.0 (C4"), 126.6 (C2/,
Cs'), 128.3 (C3', Cs'), 146.4
(C1"), 155.1 (C2=0), 177.3
(C4=0)[1]

Specific data for the parent
compound is not available in
the cited literature.
Characterization of derivatives
is mentioned in patents,
implying data exists but is not
publicly detailed.[2]

NMR Data (*H, ppm)

6 1.45-1.65 (m, 4H, Heeq,

Hioeq, H7ax, Hoax), 1.70-1.80
(m, 2H, Hveq, Heeq), 1.95 (d,
J=12.0 Hz, 2H, Heax, Hiocax),

Not available in the cited

literature.
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2.70 (s, 3H, N-CHs), 2.80-2.90
(m, 1H, Hs), 7.20 (t, J=7.2 Hz,
1H, H4"), 7.30 (t, J=7.2 Hz, 2H,
Hs', Hs'), 7.40 (d, J=7.2 Hz, 2H,
Hz', He'), 8.35 (s, 1H, NH)[1]

Experimental Methodologies

The structural characterization of diazaspirocycles relies on a combination of spectroscopic and
computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and
conformation of diazaspirocycles.

Experimental Protocol for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:[1]

Instrumentation: Bruker Ultrashield™ Plus Avance Ill 600 spectrometer.
e Solvent: Deuterated dimethyl sulfoxide (DMSO-ds).

¢ Internal Standard: Tetramethylsilane (TMS) or the residual solvent peak.
o Temperature: 293 K (20 °C).

o Experiments: *H NMR, 3C NMR, and 2D NMR experiments such as COSY, HSQC-DEPT,
and HMBC were performed to assign all proton and carbon signals unambiguously.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state
structure, including bond lengths, bond angles, and the conformation of the rings.

General Crystallization Procedure: A common method for obtaining single crystals suitable for
X-ray diffraction involves the slow evaporation of a saturated solution of the compound in an
appropriate solvent or a mixture of solvents.
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Computational Modeling (Density Functional Theory -
DFT)

DFT calculations are frequently employed to complement experimental data, providing insights
into the relative energies of different conformers and detailed geometric parameters. For 1-
methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine
the energy minima of different conformations and to obtain theoretical bond lengths and angles.

[1]

Structural and Conformational Analysis
4,7-Diazaspiro[2.5]octane

The structure of 4,7-diazaspiro[2.5]octane, featuring a piperazine ring spiro-fused to a
cyclopropane ring, presents interesting conformational questions. The piperazine ring typically
adopts a chair conformation to minimize steric strain. However, the fusion to a rigid
cyclopropane ring can introduce strain and potentially alter the conformational landscape. Low-
temperature NMR studies on analogous 2-spirocyclopropyl piperidines have shown that the
presence of the spiro-cyclopropane ring can influence the axial/equatorial preference of
substituents on the piperidine ring.[1] This suggests that the conformational dynamics of the
piperazine ring in 4,7-diazaspiro[2.5]octane could be complex and warrant detailed
computational and experimental investigation.

1,3-Diazaspiro[4.5]decane Derivatives

In contrast, the 1,3-diazaspiro[4.5]decane system, exemplified by 1-methyl-8-phenyl-1,3-
diazaspiro[4.5]decane-2,4-dione, has a more flexible cyclohexane ring fused to the hydantoin.
The cyclohexane ring in the most stable, experimentally verified conformation of this molecule
exists in a chair-like geometry.[1] The crystal structure of a related compound, 3-(4-
chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, also confirms an ideal
chair conformation for the cyclohexyl ring.[3]

Visualizing Structural Relationships

The following diagrams illustrate the general structures of the discussed diazaspirocycles and a
typical workflow for their structural analysis.
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Diazaspirocycle Structures

4,7-Diazaspiro[2.5]octane 1,3-Diazaspiro[4.5]decane Derivative
(Piperazine + Cyclopropane) (Piperidine + Hydantoin)

Click to download full resolution via product page

Caption: General Structures of Compared Diazaspirocycles.
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Caption: Workflow for Structural Analysis of Diazaspirocycles.

Conclusion

The structural analysis of diazaspirocycles is fundamental to their application in drug discovery.
While detailed experimental data for the parent 4,7-diazaspiro[2.5]octane is sparse in publicly
accessible literature, a comparative approach using well-characterized analogs like the 1,3-
diazaspiro[4.5]decane derivative presented here offers valuable insights. The interplay of ring
size, heteroatom placement, and substituent effects dictates the conformational preferences of
these scaffolds. A multi-pronged approach combining high-resolution NMR, single-crystal X-ray
diffraction, and computational modeling is essential for a comprehensive understanding of
these complex molecules, which will ultimately guide the design of more effective and selective
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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